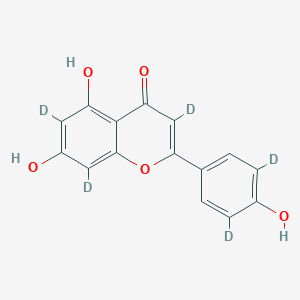

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

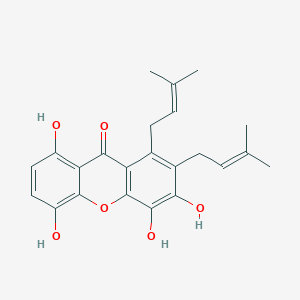

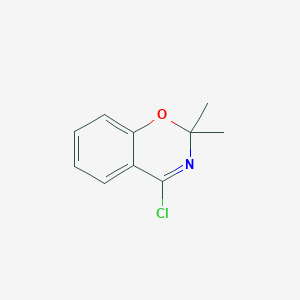

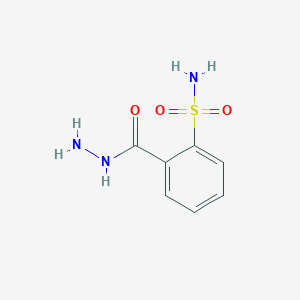

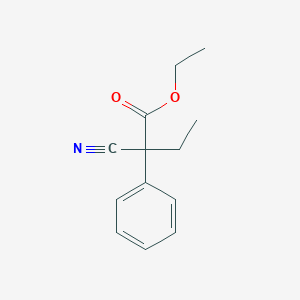

The compound “4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-” has the molecular formula C15H10O5 . It is also known by the synonym AB53690 . The IUPAC name for this compound is 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one .

Molecular Structure Analysis

The compound has a molecular weight of 275.27 g/mol . Its structure includes a benzopyranone (chromen-4-one) core, which is a common structural component in many natural products. The compound also contains three hydroxy groups and two phenyl groups .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 275.27 g/mol . The compound has a XLogP3 value of 1.7, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 275.08420715 g/mol . The topological polar surface area is 87 Ų . The compound has a heavy atom count of 20 . The complexity of the compound, computed by Cactvs, is 411 .Applications De Recherche Scientifique

Antiproliferative Activity

Benzopyran-4-ones have been studied for their antiproliferative activity against multi-drug resistant cancer cell lines . They have been found to be cytotoxic agents, and their hybrid compounds have shown significant antiproliferative activities against a panel of six cancer cell lines . These compounds were minimally cytotoxic to normal cell lines .

Anti-inflammatory Agents

Isoxazoles, which are often combined with benzopyran-4-ones in hybrid compounds, have been recognized for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Kinase Inhibitory Activity

Some benzopyran-4-one compounds have been screened for kinase inhibitory activity . While not all compounds exhibit this activity, those that do could potentially be used in the treatment of diseases where kinase activity plays a role .

Apoptotic Activity

Certain benzopyran-4-one compounds have been found to induce apoptosis in cancer cells . This means they could potentially be used in cancer treatments to trigger the self-destruction of cancerous cells .

Drug Discovery

The unique properties of benzopyran-4-ones make them of interest in the field of drug discovery . Their potential anticancer activity, in particular, has led to their use in the development of new therapeutic agents .

Synthesis of Hybrid Compounds

The biological significance of benzopyran-4-ones and isoxazoles has prompted researchers to design and synthesize their hybrid compounds . These compounds are explored for their antiproliferative activity against a panel of cancer cell lines .

Mécanisme D'action

Target of Action

Based on its structural similarity to other benzopyranone derivatives , it is plausible that it may interact with a variety of cellular targets, including enzymes, receptors, and transport proteins. The role of these targets can vary widely, from signal transduction to metabolic regulation.

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can induce conformational changes in the target proteins, potentially altering their activity and triggering downstream cellular responses.

Biochemical Pathways

The biochemical pathways affected by this compound are not well defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. These could include signal transduction pathways, metabolic pathways, and possibly others . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Given its potential range of targets and affected pathways, it could have diverse effects, including modulation of enzyme activity, alteration of cellular signaling, and potential impacts on cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the cellular environment, including the presence of other proteins and small molecules, can also influence the compound’s activity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-hydroxyphenyl-3,5-d2-acetone, which is synthesized from 4-hydroxybenzaldehyde and deuterated acetone. The second intermediate is 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one, which is synthesized from 4-hydroxyphenyl-3,5-d2-acetone and resorcinol. These two intermediates are then coupled together using a modified Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "Deuterated acetone", "Resorcinol", "Sodium hydroxide", "Acetic acid", "Ethanol", "Dimethylformamide", "Triethylamine", "Phosphorus pentoxide", "Methanol" ], "Reaction": [ "Synthesis of 4-hydroxyphenyl-3,5-d2-acetone:", "Step 1: Dissolve 4-hydroxybenzaldehyde in deuterated acetone and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one:", "Step 1: Dissolve 4-hydroxyphenyl-3,5-d2-acetone and resorcinol in acetic acid.", "Step 2: Add a catalytic amount of triethylamine and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Coupling of intermediates:", "Step 1: Dissolve the two intermediates in dimethylformamide.", "Step 2: Add a catalytic amount of phosphorus pentoxide and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with methanol and dry under vacuum.", "Step 5: Recrystallize the final product from ethanol." ] } | |

Numéro CAS |

263711-74-6 |

Nom du produit |

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- |

Formule moléculaire |

C15H10O5 |

Poids moléculaire |

275.27 g/mol |

Nom IUPAC |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |

Clé InChI |

KZNIFHPLKGYRTM-DKFMXDSJSA-N |

SMILES isomérique |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Synonymes |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)